2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid
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Overview
Description
2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H8ClNO2 It is a member of the cyclopenta[b]pyridine family, characterized by a fused ring structure that includes both a pyridine and a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid typically involves the chlorination of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- Continue refluxing the mixture for several hours until the reaction is complete.
- Remove the solvent under reduced pressure and purify the product by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups such as hydroxyl, amino, or alkyl groups using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux.
Substitution: Sodium hydroxide in ethanol at elevated temperatures.
Major Products
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of alcohols or amines depending on the reducing agent used.
Substitution: Formation of substituted cyclopenta[b]pyridine derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid can be compared with other similar compounds in the cyclopenta[b]pyridine family, such as:
6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid:
2-bromo-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid: Contains a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
2-fluoro-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid:
Properties
IUPAC Name |
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c10-8-6(9(12)13)4-5-2-1-3-7(5)11-8/h4H,1-3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERLVPPFPICRNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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